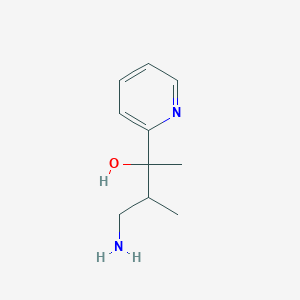
4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol is an organic compound with the molecular formula C10H16N2O This compound features a pyridine ring substituted with an amino group, a methyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-iodopyridine with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in tetrahydrofuran (THF) and triethylamine under an argon atmosphere at room temperature for several hours. The resulting mixture is then purified through silica gel flash column chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-amino-3-methyl-2-(pyridin-2-yl)butan-2-one.
Reduction: Formation of 4-amino-3-methyl-2-(pyridin-2-yl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol: Similar structure but with an alkyne group instead of an amino group.
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Contains a triazole ring with two pyridine substituents.
2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: Features a thieno[2,3-d]pyrimidine ring system with a pyridine substituent.
Uniqueness
4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on the same carbon atom is relatively uncommon and contributes to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-amino-3-methyl-2-pyridin-2-ylbutan-2-ol |
InChI |
InChI=1S/C10H16N2O/c1-8(7-11)10(2,13)9-5-3-4-6-12-9/h3-6,8,13H,7,11H2,1-2H3 |
InChI Key |
GEWSDUAVVKLBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1=CC=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


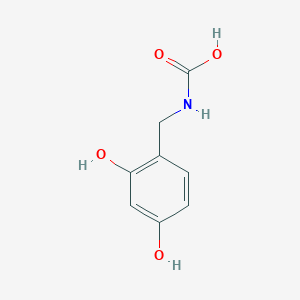
![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)
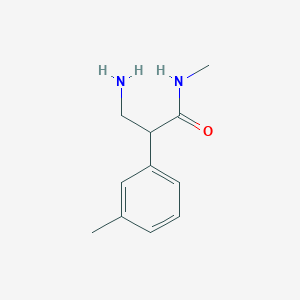
![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)
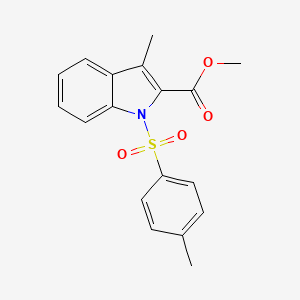
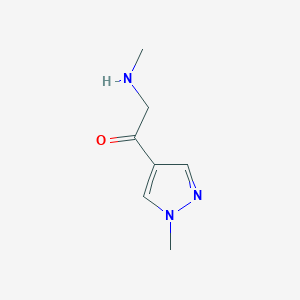
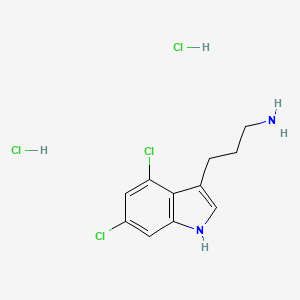
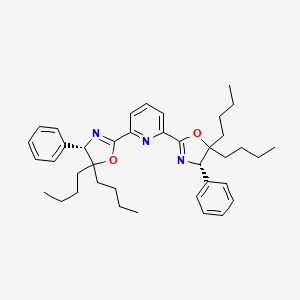
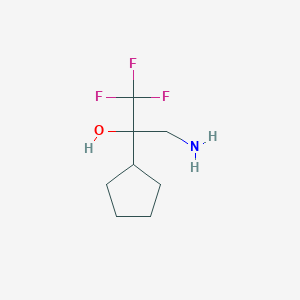
![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
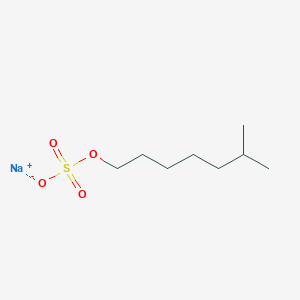
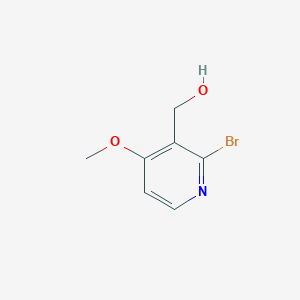
![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
